1-Propanethiol, 3-(diethylamino)-

Description

Significance and Interdisciplinary Relevance of Aminothiols in Chemistry

Aminothiols are a class of organic compounds that contain both an amine and a thiol functional group. Their importance spans numerous scientific disciplines, from fundamental prebiotic chemistry to advanced materials science and medicine.

In the realm of biochemistry, low molecular weight aminothiols such as cysteine, homocysteine, and glutathione (B108866) are fundamental to life. nih.gov They play crucial roles in antioxidant defense, detoxification, and the regulation of cellular metabolism. nih.gov Alterations in the plasma levels of these biological aminothiols are often studied as potential biomarkers for various pathological conditions, including cardiovascular disease and insulin (B600854) resistance, which are associated with oxidative stress. nih.gov

The reactivity of aminothiols makes them valuable in synthetic and medicinal chemistry. For instance, 2-aminothiophenol (B119425) serves as a key precursor for the synthesis of benzothiazoles, a class of compounds that includes bioactive molecules and commercial dyes. mdpi.com Furthermore, the unique reactivity of the 1,2-aminothiol functionality enables its use in rapid and site-specific protein labeling through bio-orthogonal condensation reactions, a powerful tool in chemical biology. wikipedia.org

The interdisciplinary relevance of aminothiols also extends to materials science, where they are used to modify surfaces. The thiol group can form self-assembled monolayers on metallic substrates, while the amine group can alter surface charge and reactivity. ontosight.ai This dual functionality is exploited in the development of novel materials and coatings. In the context of prebiotic chemistry, it has been proposed that aminonitriles could react with aminothiols like cysteine in the primitive ocean to form thiol-containing dipeptides, suggesting a potential pathway for the origin of peptides and nitrogen heterocycles on early Earth. nih.govontosight.ai

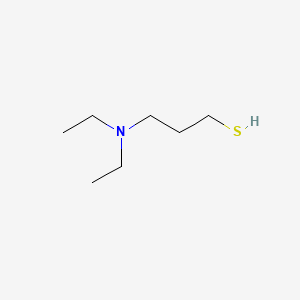

Structural Characteristics and Functional Group Analysis of 1-Propanethiol, 3-(diethylamino)-

The defining feature of 1-Propanethiol, 3-(diethylamino)- is its molecular architecture, which consists of a three-carbon propyl chain functionalized at opposite ends. ontosight.ai At one terminus (position 1) is a thiol group (-SH), and at the other end (position 3) is a diethylamino group (-N(CH₂CH₃)₂). This structure imparts a dual chemical nature to the molecule. ontosight.ai

The thiol group, also known as a mercaptan group, is the sulfur analog of an alcohol's hydroxyl group. wikipedia.org It is known for its ability to be oxidized to form disulfide bonds (-S-S-), a reaction that can be used to create polymers or cross-link molecules. Thiols are also excellent nucleophiles and can react with various electrophiles.

The diethylamino group is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. This group confers basic properties to the molecule, allowing it to participate in acid-base reactions. ontosight.ai The lone pair of electrons on the nitrogen atom also allows it to act as a nucleophile and to form hydrogen bonds.

The combination of these two functional groups within the same molecule opens up diverse synthetic possibilities and applications. It can act as a linker molecule, with each end participating in different chemical transformations.

Physicochemical Properties of 1-Propanethiol, 3-(diethylamino)-

| Property | Value |

| Molecular Formula | C₇H₁₇NS |

| Average Molar Mass | 147.28 g/mol nih.gov |

| Monoisotopic Mass | 147.108171 g/mol nih.gov |

| IUPAC Name | 3-(diethylamino)propane-1-thiol nih.gov |

| CAS Number | 55790-39-1 nih.gov |

| Boiling Point | 185.6°C at 760 mmHg |

| Density | 0.89 g/cm³ |

| Flash Point | 66.1°C |

| XLogP3 | 1.6 nih.gov |

Note: Some physical properties are predicted values from chemical databases.

Historical Trajectories and Milestones in the Study of 1-Propanethiol, 3-(diethylamino)-

While the broader study of simple thiols and amines dates back to the 19th century, the investigation of more complex, bifunctional molecules like 1-Propanethiol, 3-(diethylamino)- is a more recent development, driven by the need for specialized reagents in modern chemical synthesis and materials science.

Specific historical milestones for the initial synthesis and characterization of 1-Propanethiol, 3-(diethylamino)- (CAS Number: 55790-39-1) are not prominently documented in seminal historical literature. Its emergence is likely tied to the post-war expansion of industrial and pharmaceutical chemistry, which saw a surge in the synthesis of novel organic compounds for a wide array of applications. The synthesis of such aminothiols generally involves multi-step procedures, starting from precursors containing either the thiol or the amine group, followed by the introduction of the second functional group.

The scientific interest in this particular compound and its analogs is a reflection of the growing appreciation for multifunctional molecules. Research involving this compound is often found in the context of its potential applications rather than its fundamental discovery. For example, its structure suggests utility as an intermediate in the synthesis of pharmaceuticals, as a building block for polymers, or as a surface modification agent in materials science. ontosight.ai The study of such specialized aminothiols continues to evolve as new synthetic methodologies and applications are discovered.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)propane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NS/c1-3-8(4-2)6-5-7-9/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFQYOHHVAEHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204360 | |

| Record name | 1-Propanethiol, 3-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55790-39-1 | |

| Record name | 3-(Diethylamino)-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55790-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 3-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055790391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Diethylaminopropanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanethiol, 3-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-diethylaminopropane-1-thiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q5V6PW5H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Propanethiol, 3 Diethylamino

Established Synthetic Pathways and Precursor Utilization

The construction of 1-Propanethiol, 3-(diethylamino)- is typically achieved via nucleophilic substitution reactions, where either the amine or the thiol functionality is introduced in the final step. Two primary retrosynthetic disconnections define the most common strategies.

Strategy 1: Final C-S Bond Formation

This approach begins with a precursor that already contains the 3-(diethylamino)propyl moiety. The thiol group is then introduced by reacting an appropriate electrophile with a sulfur nucleophile.

From 3-(diethylaminopropyl) chloride: The most direct method involves the reaction of 3-(diethylaminopropyl) chloride (or its hydrochloride salt) with a sulfide (B99878) source, such as sodium hydrosulfide (B80085) (NaSH). This is a classic S-alkylation via an SN2 mechanism. The reaction is typically carried out in a polar solvent like ethanol (B145695) or methanol (B129727).

From 3-(diethylamino)-1-propanol: This precursor requires a two-step sequence. nih.gov The hydroxyl group is first converted into a better leaving group, for example, a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate ester is then displaced by a sulfur nucleophile like sodium thioacetate, followed by hydrolysis to yield the free thiol.

Strategy 2: Final C-N Bond Formation

This alternative strategy starts with a 3-carbon chain containing the thiol or a protected thiol group, and the diethylamino group is introduced subsequently.

From 3-chloro-1-propanethiol: Diethylamine (B46881) can be used as a nucleophile to displace the chloride from 3-chloro-1-propanethiol. sigmaaldrich.com This N-alkylation reaction requires a base to neutralize the hydrochloric acid formed as a byproduct, or an excess of diethylamine can be used to serve this purpose. youtube.com The high nucleophilicity of amines makes this a feasible route.

The following table summarizes the key precursors and the corresponding reaction types for established synthetic pathways.

| Precursor Name | Chemical Formula | Reagent(s) | Reaction Type |

| 3-(Diethylaminopropyl) chloride | C₇H₁₆ClN | Sodium Hydrosulfide (NaSH) | S-Alkylation (Sₙ2) |

| 3-(Diethylamino)-1-propanol | C₇H₁₇NO | 1. TsCl or MsCl2. NaSH or KSAc | O-Sulfonylation, S-Alkylation (Sₙ2) |

| 3-Chloro-1-propanethiol | C₃H₇ClS | Diethylamine (HN(C₂H₅)₂) | N-Alkylation (Sₙ2) |

Development of Novel and Efficient Synthetic Routes

While established methods are reliable, research continues to explore more efficient, selective, and sustainable synthetic routes.

Regioselectivity becomes a critical consideration when using precursors with multiple reactive sites or when employing ring-opening strategies. For instance, the synthesis of aminothiols can be achieved through the ring-opening of cyclic precursors like aziridines or thiiranes (episulfides).

Ring-Opening of Aziridines: The reaction of a 2-substituted aziridine (B145994) with a thiol nucleophile (R-SH) can, in principle, lead to two different regioisomers. The regiochemical outcome (attack at the less substituted C-2 or more substituted C-3) is influenced by steric hindrance, the nature of the substituents, and the reaction conditions, particularly the presence of a Lewis acid catalyst like BF₃·Et₂O which activates the ring. nih.gov For a linear aminothiol (B82208) like the target compound, a route could be envisioned starting from N,N-diethyl-aziridinium ions or related intermediates, where nucleophilic attack by a sulfur source would form the C-S bond.

Ring-Opening of Thiiranes: Conversely, the ring-opening of a terminal thiirane (B1199164) (propylenesulfide) with diethylamine would also present a regioselective challenge. Nucleophilic attack can occur at either the primary (C-1) or secondary (C-2) carbon of the thiirane ring. Generally, under basic or neutral conditions, the attack of an amine nucleophile occurs at the sterically less hindered carbon, which would favor the formation of the desired 1-amino-2-propanethiol isomer rather than the target 3-amino-1-propanethiol. nih.gov Therefore, achieving the desired regiochemistry for the target compound via this route would require specific synthetic design to ensure attack at the appropriate carbon.

The compound 1-Propanethiol, 3-(diethylamino)- is achiral and therefore does not require stereoselective synthesis. However, these considerations are paramount when synthesizing chiral analogs or derivatives that may possess substituents on the propane (B168953) backbone.

Should a chiral center be introduced, several strategies for enantioselective synthesis could be employed:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a chiral amino alcohol or a derivative of alanine.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming step. For example, the asymmetric reduction of a ketone precursor could establish a chiral alcohol center. researchgate.netchemicalbook.com

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent. google.com

While not directly applicable to the parent compound, the principles of asymmetric synthesis are a crucial consideration in the broader field of aminothiol chemistry. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency of the synthesis of 1-Propanethiol, 3-(diethylamino)-, particularly for the common SN2 pathways, several reaction parameters can be optimized. numberanalytics.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or acetone (B3395972) are generally effective for SN2 reactions as they solvate the cation while leaving the nucleophile relatively free, enhancing its reactivity. Protic solvents like ethanol or water can also be used but may slow the reaction rate by solvating the nucleophile.

Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, excessively high temperatures can promote side reactions, such as the E2 elimination of the alkyl halide precursor, which competes with the desired substitution. youtube.com A balance must be struck to ensure a reasonable reaction time while minimizing byproduct formation.

Leaving Group: The choice of the leaving group on the electrophilic precursor is critical. The reactivity order for halides is I > Br > Cl > F. youtube.com While chlorides are often cheaper, the corresponding bromides or iodides will react faster, potentially allowing for milder reaction conditions.

Base/Stoichiometry: In N-alkylation reactions, a base is required to neutralize the acid generated. Using a twofold excess of the amine nucleophile is a common strategy. youtube.com Alternatively, a non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be added.

The following table outlines key parameters for optimizing the SN2 synthesis of 1-Propanethiol, 3-(diethylamino)-.

| Parameter | Influence on Reaction | Optimization Strategy |

| Solvent | Affects nucleophile reactivity and solubility. | Use polar aprotic solvents (e.g., DMF, Acetonitrile) to enhance nucleophilicity. |

| Temperature | Controls the rate of reaction and side reactions. | Moderate heating (e.g., 40-80 °C) to increase rate without significant elimination. |

| Leaving Group | Determines the reactivity of the electrophile. | Use of bromide or iodide precursors allows for milder conditions than chlorides. |

| Concentration | Affects reaction kinetics. | Use of an excess of one reagent (e.g., amine or sulfide source) can drive the reaction to completion. |

| Base | Neutralizes acid byproduct in N-alkylation. | Use of excess amine nucleophile or an inexpensive inorganic base (e.g., K₂CO₃). |

Application of Catalytic Systems in the Synthesis of 1-Propanethiol, 3-(diethylamino)-

The use of catalytic systems can significantly improve the efficiency and environmental profile of organic syntheses. For the preparation of 1-Propanethiol, 3-(diethylamino)-, phase-transfer catalysis is particularly relevant.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). youtube.com This is highly applicable to the synthesis of the target compound, for example, in the reaction between an aqueous solution of sodium hydrosulfide (NaSH) and an organic solution of 3-(diethylaminopropyl) chloride.

The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻) like tetrabutylammonium (B224687) bromide (TBAB) or a phosphonium (B103445) salt. crdeepjournal.orgyoutube.com The catalyst transports the hydrosulfide anion (SH⁻) from the aqueous phase into the organic phase by forming a lipophilic ion pair (Q⁺SH⁻). youtube.comyoutube.com This ion pair is soluble in the organic phase, allowing the SH⁻ nucleophile to react with the alkyl halide.

The advantages of using PTC include:

Milder reaction conditions (lower temperatures, atmospheric pressure).

Elimination of the need for expensive, anhydrous, or hazardous solvents.

Increased reaction rates and yields.

Simplified workup procedures.

Green Chemistry Principles and Sustainable Synthetic Protocols

Applying the principles of green chemistry to the synthesis of 1-Propanethiol, 3-(diethylamino)- involves evaluating existing routes and developing new ones that are safer, more efficient, and have a lower environmental impact. nih.gov

Atom Economy: This metric measures how efficiently atoms from the reactants are incorporated into the final product. The SN2 reaction of 3-diethylaminopropyl chloride with NaSH has a high atom economy, with sodium chloride being the only byproduct. The route starting from 3-diethylamino-1-propanol (B1329568) has a lower atom economy due to the atoms lost in the leaving group (e.g., tosylate).

Prevention of Waste: Routes with fewer steps and higher yields are preferred as they generate less waste. Direct SN2 reactions are generally superior to multi-step sequences in this regard.

Use of Safer Chemicals and Solvents: An ideal green synthesis would avoid hazardous reagents and solvents. For example, replacing volatile and toxic organic solvents with water or greener alternatives like ionic liquids or supercritical fluids is a key goal. PTC can facilitate the use of water as a solvent.

Catalysis: As discussed, catalytic routes (like PTC) are superior to stoichiometric ones. They reduce waste because the catalyst is used in small amounts and can be recycled. youtube.com

Renewable Feedstocks: While the common precursors are typically derived from petrochemical sources, future developments could focus on bio-based routes to obtain the key building blocks.

A comparative analysis of the two main synthetic routes is presented below based on green chemistry principles.

| Green Chemistry Principle | Route 1: From 3-(diethylaminopropyl) chloride | Route 2: From 3-chloro-1-propanethiol |

| Atom Economy | High (Byproduct: NaCl) | High (Byproduct: HCl, neutralized to salt) |

| Number of Steps | Typically one step. | Typically one step. |

| Hazard of Precursors | Precursor is a chloroalkane amine. | Precursor is a volatile and odorous chlorothiol. |

| Solvent Use | Can be performed in alcohols or under PTC conditions with water. | Often requires organic solvents. |

| Waste Generation | Primarily inorganic salt (NaCl). | Primarily inorganic salt (e.g., diethylammonium (B1227033) chloride). |

Chemical Reactivity and Mechanistic Studies of 1 Propanethiol, 3 Diethylamino

Reactivity Profiles of the Thiol Functional Group

The thiol group is the primary site for many of the characteristic reactions of 1-Propanethiol, 3-(diethylamino)-. Its reactivity is centered around the sulfur atom, which can act as a potent nucleophile, undergo oxidation to various states, and participate in the formation of key sulfur-containing linkages.

Thiols are susceptible to oxidation, yielding a range of products depending on the oxidant and reaction conditions. A primary and fundamental reaction is the oxidation to form a disulfide. This dimerization involves the coupling of two thiol molecules to form a disulfide bond (S-S). For 1-Propanethiol, 3-(diethylamino)-, this would result in the formation of the corresponding bis(3-(diethylamino)propyl) disulfide.

The oxidation process can proceed through several stages. Initially, the thiol can be oxidized to a sulfenic acid (RSOH). nih.gov This intermediate is typically highly reactive and can undergo further reactions. nih.gov For instance, a sulfenic acid can react with another thiol molecule to yield the disulfide and water. nih.gov Under stronger oxidizing conditions, further oxidation can occur, leading to the formation of sulfinic acids (RSO₂H) and ultimately sulfonic acids (RSO₃H). nih.gov The formation of sulfonic acid is generally considered an irreversible oxidation step. nih.gov

The table below summarizes the products of thiol oxidation.

| Oxidizing Agent Strength | Product | Oxidation State of Sulfur |

| Mild (e.g., air, I₂) | Disulfide (RSSR) | -1 |

| Controlled (e.g., H₂O₂) | Sulfenic Acid (RSOH) | 0 |

| Moderate (e.g., H₂O₂) | Sulfinic Acid (RSO₂H) | +2 |

| Strong (e.g., KMnO₄, HNO₃) | Sulfonic Acid (RSO₃H) | +4 |

This table illustrates the progressive oxidation of a general thiol (RSH).

The thiol group of 1-Propanethiol, 3-(diethylamino)- is predominantly nucleophilic. The sulfur atom, particularly in its deprotonated thiolate form (RS⁻), is a strong nucleophile. This high nucleophilicity allows it to readily participate in substitution and addition reactions.

In its neutral form, the thiol can act as a nucleophile, though it is less potent than the thiolate. However, it can also exhibit electrophilic character under specific circumstances, such as in the form of reactive intermediates like sulfenyl chlorides (RSCl), which are formed from the reaction of thiols with agents like hypochlorous acid (HOCl). nih.gov These electrophilic sulfur species can then be attacked by other nucleophiles.

The formation of thioethers (R-S-R') is a hallmark reaction of thiols, leveraging their potent nucleophilicity. acsgcipr.org The most common mechanism is the Williamson ether synthesis-analogue, where the thiolate anion of 1-Propanethiol, 3-(diethylamino)- acts as a nucleophile and attacks an alkyl halide or other substrate with a suitable leaving group in an S_N2 reaction. acsgcipr.orgnih.gov

Thioether Formation (S_N2 Mechanism):

Deprotonation: The thiol is treated with a base to form the more nucleophilic thiolate anion.

R-SH + Base ⇌ R-S⁻ + Base-H⁺

Nucleophilic Attack: The thiolate attacks the electrophilic carbon of an alkyl halide, displacing the halide ion.

R-S⁻ + R'-X → R-S-R' + X⁻

Thioethers can also be formed through other pathways, such as the Michael addition of a thiol to an activated alkene or through metal-catalyzed cross-coupling reactions. acsgcipr.org

Thioesters (R-S-C(=O)R') are another class of compounds derived from thiols. They are typically synthesized by the reaction of a thiol with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The mechanism is a nucleophilic acyl substitution, where the thiol attacks the electrophilic carbonyl carbon.

Thioester Formation (from Acyl Chloride):

Nucleophilic Attack: The sulfur atom of the thiol attacks the carbonyl carbon of the acyl chloride.

Elimination: The tetrahedral intermediate collapses, eliminating the chloride leaving group to form the thioester.

Reactivity Profiles of the Tertiary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it a nucleophile. It can react with electrophiles, most notably in alkylation reactions. When 1-Propanethiol, 3-(diethylamino)- reacts with an alkyl halide (R'-X), the nitrogen atom can attack the electrophilic carbon of the alkyl halide. This results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and bonded to four carbon atoms. researchgate.net

Alkylation Reaction:

R-N(Et)₂ + R'-X → [R-N(Et)₂R']⁺X⁻ (where R is the -CH₂CH₂CH₂SH group)

This reaction is a standard S_N2 process, and its efficiency depends on the nature of the alkyl halide and the reaction conditions.

The tertiary amine group confers basic properties on the molecule. ontosight.ai In the presence of an acid, the lone pair on the nitrogen can accept a proton (H⁺), forming a diethylammonium (B1227033) ion. This acid-base equilibrium is fundamental to the behavior of 1-Propanethiol, 3-(diethylamino)- in solution.

Protonation Equilibrium:

R-N(Et)₂ + H₃O⁺ ⇌ [R-NH(Et)₂]⁺ + H₂O

The position of this equilibrium is determined by the pKa of the conjugate acid, [R-NH(Et)₂]⁺. In sufficiently acidic environments, the amine will exist predominantly in its protonated, cationic form. Conversely, in basic solutions, it will be in its neutral, deprotonated form. It is important to note that the thiol group also has an acidic proton, but tertiary amines are generally more basic than thiols are acidic. Therefore, in a typical aqueous solution, the amine group is more likely to be protonated than the thiol group is to be deprotonated. The protonation of the amine can influence the nucleophilicity of the thiol through inductive effects.

| Functional Group | Acid/Base Character | Typical Reaction | Product |

| Thiol (-SH) | Weakly Acidic | Reaction with Base | Thiolate (RS⁻) |

| Tertiary Amine (-NEt₂) | Basic, Nucleophilic | Reaction with Acid | Ammonium Ion ([RNHET₂]⁺) |

| Tertiary Amine (-NEt₂) | Nucleophilic | Reaction with Alkyl Halide | Quaternary Ammonium Salt ([RN(Et)₂R']⁺) |

This interactive table summarizes the primary acid-base and nucleophilic reactions of the functional groups in 1-Propanethiol, 3-(diethylamino)-.

Quaternization Reactions

The tertiary amine functionality in 1-Propanethiol, 3-(diethylamino)- readily undergoes quaternization reactions. This classic transformation, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on an electrophilic carbon atom, typically an alkyl halide, to form a quaternary ammonium salt. nih.gov

The general scheme for the quaternization of 1-Propanethiol, 3-(diethylamino)- is as follows:

Scheme 1: General Quaternization Reaction

Where R-X is an alkylating agent (e.g., alkyl halide)

The rate and success of the quaternization reaction are influenced by several factors, including the nature of the alkylating agent (R-X), the solvent, and the reaction temperature.

Factors Influencing Quaternization:

| Factor | Influence on Reaction |

| Alkylating Agent (R-X) | The reactivity of the alkyl halide is crucial. The rate of reaction generally follows the order: R-I > R-Br > R-Cl. Steric hindrance on the alkyl halide can significantly slow down the reaction rate. |

| Solvent | The choice of solvent can impact the reaction rate. Polar aprotic solvents are often preferred as they can stabilize the forming ionic product without solvating the nucleophilic amine as strongly as protic solvents. nih.gov |

| Temperature | Increasing the reaction temperature generally increases the rate of quaternization. However, side reactions may become more prevalent at higher temperatures. |

A study on the quaternization of 1,3-di(4-pyridyl)propane with various alkyl bromides in sulpholane revealed that the reaction follows second-order kinetics. rsc.org This suggests that the reaction of the second pyridyl group was not significantly influenced by the prior quaternization of the first. rsc.org While this study was not on 1-Propanethiol, 3-(diethylamino)-, it provides insight into the quaternization of molecules with multiple reactive nitrogen centers.

Intramolecular Cyclization and Ring-Closure Reactions

The bifunctional nature of 1-Propanethiol, 3-(diethylamino)- allows for the potential of intramolecular cyclization reactions to form heterocyclic compounds. These reactions can be initiated by either the thiol or the amine group, depending on the reaction conditions and the presence of other reagents.

One plausible intramolecular reaction is the formation of a five-membered thiazolidine (B150603) ring derivative through the reaction of the thiol group with an internal electrophilic center generated from the amine moiety. For instance, oxidation of the amine to an iminium ion could be followed by a nucleophilic attack from the thiol.

Intermolecular Reactions with Diverse Organic Substrates

Both the thiol and the tertiary amine groups of 1-Propanethiol, 3-(diethylamino)- can participate in a wide array of intermolecular reactions.

Reactions of the Thiol Group:

The thiol group is a potent nucleophile and can react with a variety of electrophiles. researchgate.net

Michael Addition: Thiols readily undergo Michael addition to α,β-unsaturated carbonyl compounds. The thiolate, formed under basic conditions, acts as the nucleophile.

Nucleophilic Substitution: The thiol can act as a nucleophile in SN2 reactions, displacing leaving groups from alkyl, allyl, and benzyl (B1604629) halides.

Oxidation: Thiols can be oxidized to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, depending on the oxidizing agent and reaction conditions. nih.gov

Reactions of the Amine Group:

The tertiary amine is basic and nucleophilic.

Acid-Base Reactions: As a base, it can react with acids to form ammonium salts.

Nucleophilic Catalysis: Tertiary amines are often used as catalysts in various organic reactions, such as the Baylis-Hillman reaction.

The interplay between the two functional groups can also lead to more complex intermolecular transformations, where one group facilitates the reaction of the other.

Reaction Mechanisms and Kinetic Investigations of Key Transformations

Detailed mechanistic and kinetic studies specifically on 1-Propanethiol, 3-(diethylamino)- are scarce in the available literature. However, the mechanisms of the fundamental reactions of thiols and amines are well-understood and can be extrapolated to this compound.

Mechanism of Thiol Oxidation:

The oxidation of thiols can proceed through various pathways. For instance, the oxidation of thiols by potassium ferrate has been investigated for similar compounds like 3-mercapto-1-propane sulfonic acid. researchgate.net The study revealed that the reaction kinetics are pH-dependent, with a proposed mechanism involving both protonated and unprotonated ferrate species. researchgate.net The initial product of oxidation can be a sulfenic acid, which is often a reactive intermediate that can be further oxidized or undergo other reactions. nih.govresearchgate.net

Kinetic Data for the Oxidation of Related Thiols:

A study on the oxidation of 3-methyl-2-butene-1-thiol (B196119) by OH radicals provided a global rate coefficient of 6.1 × 10–11 cm3 molecule–1 s–1 at 298 K. nih.gov While this is a different thiol, it highlights the high reactivity of thiols towards oxidative species.

The kinetics of the oxidation of propane-1,3-diol by potassium permanganate (B83412) have also been studied, showing first-order dependence on both the diol and the permanganate. ajchem-a.comajchem-a.com Although this is a diol and not a thiol, the study of a related propane (B168953) derivative provides a framework for how kinetic investigations on 1-Propanethiol, 3-(diethylamino)- might be approached.

Coordination Chemistry and Ligand Properties of 1 Propanethiol, 3 Diethylamino

Chelation Modes and Metal-Ligand Binding Characteristics

1-Propanethiol, 3-(diethylamino)- typically coordinates to a metal center in a bidentate fashion through its nitrogen and sulfur atoms after deprotonation of the thiol group. This (N,S) chelation forms a thermodynamically stable five-membered ring. The specific nature of the metal-ligand bond is dictated by the Hard and Soft Acids and Bases (HSAB) principle. The soft thiolate sulfur atom shows a high affinity for soft metal ions, such as late transition metals (e.g., Pt(II), Pd(II)) and heavier main group metals (e.g., Sn(II), Pb(II)). nih.govnih.gov The harder amine nitrogen atom readily coordinates to a wide range of transition metals.

In complexes with a closely related ligand, 3-(dimethylamino)-1-propyl, the ligand chelates to metal centers through one M-C bond and one M-N bond to form a five-membered ring. st-andrews.ac.uk For aminothiolates, coordination occurs via M-S and M-N bonds. Studies on tin(II) complexes with the analogous 1-(dimethylamino)-2-methylpropane-2-thiolate ligand confirm this bidentate (N,S) chelation. nih.govresearchgate.net The geometry of the resulting complex is highly dependent on the coordination number and electronic preferences of the metal center. For instance, d⁸ transition metals like Pd(II) and Pt(II) typically form square-planar complexes with two such ligands. st-andrews.ac.uk For main group elements with a stereochemically active lone pair, such as Sn(II), a bis-chelate complex can adopt a distorted geometry, such as a see-saw shape derived from a trigonal bipyramid. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminothiolate ligands is generally achieved through a salt metathesis reaction. This involves reacting a metal halide precursor with the lithium salt of the aminothiol (B82208), which is prepared in situ by deprotonating the ligand with an organolithium reagent like n-butyllithium.

While specific studies on 1-Propanethiol, 3-(diethylamino)- are not prevalent in the literature, the synthesis and characterization of complexes with the analogous ligand 3-dimethylamino-1-propyl have been reported for Ni(II), Pd(II), and Pt(II). st-andrews.ac.uk The synthesis involves the reaction of the respective metal(II) bromide with (3-dimethylamino-1-propyl)magnesium chloride. st-andrews.ac.uk The resulting complexes, M[N(CH₃)₂C₃H₆]₂, are square-planar, as is typical for d⁸ metal ions. st-andrews.ac.uk The nickel(II) complex was found to be thermally unstable, while the palladium(II) and platinum(II) analogues showed greater stability. st-andrews.ac.uk

The coordination chemistry of technetium and rhenium with phosphino-thiol ligands has also been investigated, highlighting the strong affinity of these metals for thiolate donors. nih.gov Complexes of the type [M(N)(PS)Cl(PPh₃)] (where M = Tc, Re and PSH is a phosphino-thiol) are formed, demonstrating the stability of the metal-sulfur bond. nih.gov

Main group metals, particularly the heavier p-block elements, are soft Lewis acids and form stable complexes with soft thiolate donors. nih.gov The synthesis of a tin(II) complex with the related ligand 1-(dimethylamino)-2-methylpropane-2-thiolate (dmampS) has been successfully demonstrated. nih.govresearchgate.net The complex, Sn(dmampS)₂, was prepared by the reaction of SnCl₂ with two equivalents of the lithium salt of the ligand. nih.govresearchgate.net The resulting compound is a monomeric Sn(II) complex where both aminothiolate ligands chelate to the tin center. nih.govresearchgate.net

The affinity of other main group metals for thiolate sulfur is also well-established. Lead(II) has an exceptionally high affinity for thiolate groups, readily forming complexes with cysteine-containing peptides. nih.govnih.gov Similarly, bismuth(III) complexes with amino acids such as cysteine and methionine have been synthesized, though they are often susceptible to hydrolysis. nih.govrsc.org

The coordination chemistry of aminothiol ligands with lanthanide and actinide elements is not well-documented. The separation of trivalent actinides from lanthanides is a significant challenge in nuclear waste management, and sulfur-donating extractants have shown promise due to their selectivity for actinides. researchgate.netresearchgate.net This selectivity is attributed to the different covalent character of the metal-sulfur bond between actinides and lanthanides. researchgate.net However, research has primarily focused on other types of sulfur-containing ligands, such as thioethers and dithiophosphinates, rather than simple aminothiols. researchgate.netnih.gov Therefore, while theoretically possible, characterized complexes of 1-Propanethiol, 3-(diethylamino)- with lanthanides or actinides have not been reported in the literature.

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination compounds. Although no crystal structure for a complex of 1-Propanethiol, 3-(diethylamino)- is publicly available, detailed structural analyses of complexes with highly similar aminothiolate ligands provide significant insight.

For transition metals, the structures of M[(CH₂)₃NMe₂]₂ (M = Ni, Pd, Pt), featuring the closely related 3-dimethylamino-1-propyl ligand, have been determined. st-andrews.ac.uk All three compounds are isostructural and feature a square-planar geometry with the metal center coordinated to two chelating ligands in a cis configuration. st-andrews.ac.uk The five-membered chelate rings are puckered in opposite directions, conferring C₂ symmetry to the molecule. st-andrews.ac.uk

For main group metals, the crystal structure of Sn(dmampS)₂, where dmampS is 1-(dimethylamino)-2-methylpropane-2-thiolate, reveals a monomeric complex with a four-coordinate tin(II) center. nih.govresearchgate.net The geometry is described as a see-saw shape, which is a distorted trigonal bipyramid with the stereochemically active lone pair of electrons occupying an equatorial position. nih.govresearchgate.net The two aminothiolate ligands are bidentate, coordinating through both nitrogen and sulfur. nih.govresearchgate.net

Table 1: Selected Bond Distances (Å) and Angles (°) for M[(CH₂)₃NMe₂]₂ (M = Ni, Pd, Pt) Analogues Data sourced from a study on the analogous 3-dimethylamino-1-propyl complexes. st-andrews.ac.uk

Toggle Crystal Data Table 1

| Parameter | Ni Complex | Pd Complex | Pt Complex |

|---|---|---|---|

| M-N1 (Å) | 2.035(4) | 2.158(3) | 2.162(4) |

| M-C1 (Å) | 1.942(5) | 2.039(4) | 2.051(5) |

| N1-M-N1' (°) | 93.3(2) | 90.7(2) | 91.0(2) |

| C1-M-C1' (°) | 87.4(2) | 88.6(2) | 88.4(2) |

| N1-M-C1 (°) | 84.8(2) | 85.4(1) | 85.2(2) |

Table 2: Selected Bond Distances (Å) and Angles (°) for the Sn(II) Aminothiolate Analogue Data sourced from a study on the analogous Sn[S-C(CH₃)₂CH₂N(CH₃)₂]₂ complex. nih.govresearchgate.net

Toggle Crystal Data Table 2

| Parameter | Value |

|---|---|

| Sn-S1 (Å) | 2.529(1) |

| Sn-S2 (Å) | 2.532(1) |

| Sn-N1 (Å) | 2.484(3) |

| Sn-N2 (Å) | 2.493(3) |

| S1-Sn-S2 (°) | 141.6(1) |

| N1-Sn-N2 (°) | 147.5(1) |

| S1-Sn-N1 (°) | 71.4(1) |

| S2-Sn-N2 (°) | 71.1(1) |

Electronic Structure and Spectroscopic Properties of Metal Complexes

The coordination of 1-Propanethiol, 3-(diethylamino)- to a metal ion can be monitored using various spectroscopic techniques. In infrared (IR) spectroscopy, the most significant change upon complexation is the disappearance of the S-H stretching vibration (typically found around 2550 cm⁻¹) due to deprotonation of the thiol.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing these complexes in solution. In ¹H NMR, the coordination to a metal center causes shifts in the resonances of the propyl chain protons compared to the free ligand. For diamagnetic complexes, such as those of Pt(II), Pd(II), and Sn(II), sharp signals are observed. Studies on the analogous Pd(II) and Pt(II) complexes show dynamic behavior in solution, with the five-membered chelate rings undergoing rapid inversion at room temperature. st-andrews.ac.uk

Variable-temperature ¹H NMR studies of the analogous Sn(II) aminothiolate complex, Sn(dmampS)₂, revealed dynamic behavior. nih.govresearchgate.net At low temperatures, distinct signals were observed for chemically non-equivalent methyl and methylene (B1212753) groups, which coalesced into single resonances at higher temperatures, indicating a fluxional process in solution. nih.govresearchgate.net In ¹³C NMR spectroscopy, coordination also induces shifts in the carbon resonances, providing further evidence of complex formation. nih.gov For complexes of paramagnetic metals, NMR spectra would be significantly broadened and shifted.

Ligand Field Theory and Molecular Orbital Analysis in Metal Complexes

Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory that describes the electronic structure of coordination compounds. wikipedia.org When 1-Propanethiol, 3-(diethylamino)- coordinates to a metal ion, the donor atoms (sulfur and nitrogen) create a ligand field that removes the degeneracy of the metal's d-orbitals. The strength of this field and the resulting splitting of the d-orbitals (Δ) depend on the nature of the metal ion, its oxidation state, and the donor atoms of the ligand.

The relative energies of the metal and ligand orbitals are crucial. The ligand orbitals of more electronegative atoms like nitrogen are at a lower energy than the metal d-orbitals. libretexts.org The interaction leads to the formation of bonding molecular orbitals, which are primarily ligand-based, and antibonding molecular orbitals, which are primarily metal-based. The non-bonding t₂g orbitals can be affected by π-bonding from the sulfur donor.

| Orbital Interaction | Contributing Atomic Orbitals (Octahedral) | Resulting Molecular Orbitals | General Characteristics |

| σ-bonding | Metal (s, p, eg), Ligand (N lone pair, S σ-orbital) | σ-bonding (stabilized), σ-antibonding (destabilized) | Primary interaction determining bond strength. |

| π-bonding | Metal (t₂g), Ligand (S p-orbitals) | π-bonding (stabilized), π-antibonding (destabilized) | Influences the energy of the t₂g orbitals and the ligand field splitting parameter (Δ). |

Catalytic Applications of 1-Propanethiol, 3-(diethylamino)--Derived Metal Complexes

While specific catalytic studies employing metal complexes of 1-Propanethiol, 3-(diethylamino)- are not documented in available literature, the structural features of this ligand suggest significant potential for its metal complexes in various catalytic applications. The presence of both a soft thiol and a harder amine donor allows for fine-tuning of the electronic and steric properties of the metal center, which is a key aspect in catalyst design.

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a prominent area where complexes of aminothiol ligands could be effective. youtube.comyoutube.com The solubility of metal complexes can often be tailored by the nature of the ligands. The diethylamino group in 1-Propanethiol, 3-(diethylamino)- could enhance the solubility of its metal complexes in organic solvents.

Potential applications in homogeneous catalysis include:

Oxidation Reactions: Metal complexes are widely used as catalysts for the oxidation of various organic substrates. rsc.org For instance, complexes of metals like molybdenum and vanadium with amino acid-based ligands have shown activity in the epoxidation of alkenes. scirp.orgsemanticscholar.orgresearchgate.net It is plausible that similar complexes with 1-Propanethiol, 3-(diethylamino)- could catalyze oxidation reactions, with the aminothiol ligand modulating the redox potential of the metal center.

Hydrogenation and Dehydrogenation: Metal-ligand cooperation, where the ligand actively participates in bond activation, has been observed in reactions involving thiols. nih.govacs.org Ruthenium pincer complexes, for example, have shown enhanced catalytic activity in methanol (B129727) reforming when a thiol is added. nih.govacs.org Complexes of 1-Propanethiol, 3-(diethylamino)- could potentially facilitate hydrogenation and dehydrogenation reactions through similar cooperative mechanisms.

Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic activity in C-C and C-N bond-forming cross-coupling reactions. The nature of the ligand is critical for the efficiency and selectivity of these reactions. While phosphine (B1218219) ligands are common, ligands containing nitrogen and sulfur donors have also been successfully employed.

Immobilizing homogeneous catalysts onto solid supports can offer advantages such as easy separation and reusability, bridging the gap between homogeneous and heterogeneous catalysis. nih.govmdpi.com The thiol group of 1-Propanethiol, 3-(diethylamino)- is particularly well-suited for anchoring metal complexes onto supports like silica (B1680970) or polymers. icm.edu.plbibliotekanauki.plnih.gov

For instance, silica gel can be functionalized with mercaptopropyl groups, and a metal complex of a ligand like 1-Propanethiol, 3-(diethylamino)- could be attached through the sulfur atom. nih.gov Such immobilized catalysts could be active in various reactions, including:

Heck and Suzuki Reactions: Palladium complexes immobilized on thiol-functionalized supports have been investigated for their catalytic activity in Heck and Suzuki cross-coupling reactions, demonstrating good stability and reusability. icm.edu.plnih.gov

Hydrogenation Reactions: Immobilized palladium catalysts on thiol-functionalized supports have also been tested in hydrogenation reactions. icm.edu.pl

The following table summarizes potential catalytic systems based on immobilized complexes of 1-Propanethiol, 3-(diethylamino)-.

| Catalyst System | Support Material | Potential Reaction | Rationale |

| Pd-complex of 1-Propanethiol, 3-(diethylamino)- | Silica Gel | Suzuki-Miyaura Coupling | Thiol group for strong anchoring, amine for modulating Pd electronics. |

| Rh-complex of 1-Propanethiol, 3-(diethylamino)- | Polymer Resin | Hydroformylation | Bidentate chelation for catalyst stability and selectivity control. |

| Ru-complex of 1-Propanethiol, 3-(diethylamino)- | Magnetic Nanoparticles | Transfer Hydrogenation | Easy magnetic separation and recycling of the catalyst. |

For 1-Propanethiol, 3-(diethylamino)- to be directly applicable in asymmetric catalysis, it would need to be chiral. The parent molecule is achiral. However, a chiral center could be introduced, for example, by modifying the propyl chain or by using a chiral amine.

If a chiral version of this ligand were synthesized, its metal complexes could be explored as catalysts in asymmetric transformations. Chiral ligands are crucial for inducing enantioselectivity in a wide range of reactions. mdpi.comnih.govmdpi.comehu.esnih.gov For instance, chiral aminothiol ligands could be used in:

Asymmetric Additions: The enantioselective addition of nucleophiles to carbonyls or imines is a fundamental transformation in organic synthesis.

Asymmetric Reductions: Chiral metal complexes are widely used for the asymmetric reduction of ketones and imines.

Asymmetric Epoxidation: Chiral lanthanum complexes have been used for the highly enantioselective epoxidation of α,β-unsaturated ketones. scirp.org

The development of chiral analogues of 1-Propanethiol, 3-(diethylamino)- would open up a new dimension for its application in the synthesis of enantiomerically pure compounds.

Derivatization and Functionalization Strategies for 1 Propanethiol, 3 Diethylamino

Modification of the Thiol Group for Advanced Applications

The thiol (-SH) group of 1-Propanethiol, 3-(diethylamino)- is a primary site for chemical modification, enabling the introduction of a wide array of functionalities for advanced applications. Its reactivity allows for participation in various coupling and addition reactions.

A common modification involves the oxidation of the thiol to form a disulfide bond (-S-S-). This reaction can be used to create dimers of the parent molecule or to form copolymers. ontosight.ai The thiol group can also readily react with electrophiles such as alkyl halides in S_N2 reactions to form thioethers, or with epoxides in ring-opening reactions. mdpi.com These reactions provide a straightforward method for attaching the 3-(diethylamino)propylthio moiety to other molecules.

Another significant application of the thiol group is in "click chemistry," particularly in thiol-ene and thiol-yne reactions. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, making them ideal for the synthesis of well-defined polymers and for surface modification. ontosight.ai The thiol group can also be utilized to form self-assembled monolayers (SAMs) on gold surfaces, a technique valuable in the development of new materials and sensors. ontosight.ai

Table 1: Representative Reactions of the Thiol Group in Aminothiols

| Reaction Type | Reagent/Catalyst | Product | Application |

| Oxidation | Air, mild oxidizing agents | Disulfide | Polymer formation, cross-linking |

| Thiol-Ene "Click" Reaction | Alkene, photoinitiator/catalyst | Thioether | Polymer synthesis, surface modification |

| Michael Addition | α,β-Unsaturated carbonyl | Thioether | Organic synthesis, bioconjugation |

| Alkylation (S_N2) | Alkyl halide | Thioether | Introduction of specific alkyl groups |

| Epoxide Ring Opening | Epoxide | β-Hydroxy thioether | Synthesis of functional molecules |

Functionalization of the Diethylamine (B46881) Moiety for Enhanced Properties

The diethylamine group in 1-Propanethiol, 3-(diethylamino)- offers another avenue for functionalization, primarily through reactions targeting the lone pair of electrons on the nitrogen atom. This tertiary amine imparts basicity to the molecule and can participate in acid-base reactions or act as a ligand for metal coordination. ontosight.ai

A key functionalization strategy is quaternization, where the nitrogen atom reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge, which can significantly alter the solubility and electrostatic interaction properties of the molecule. This is particularly relevant in the design of cationic polymers and surfactants.

The diethylamine moiety can also be oxidized, though this is a less common strategy for this specific compound. Furthermore, the nitrogen atom can coordinate with metal ions, making 1-Propanethiol, 3-(diethylamino)- a potential ligand for the synthesis of metal complexes with catalytic or other functional properties. For instance, structurally similar 3-dimethylamino-1-propyl ligands have been used to synthesize nickel, palladium, and platinum complexes.

Synthesis of Bi-functional and Multi-functional Derivatives

The presence of two distinct reactive sites in 1-Propanethiol, 3-(diethylamino)- makes it an ideal candidate for the synthesis of bi-functional and multi-functional derivatives. These derivatives can act as linkers or building blocks in more complex molecular architectures.

One approach involves the sequential or orthogonal protection and deprotection of the thiol and amine groups to allow for selective reactions at each site. For example, the thiol group can be protected while the amine is functionalized, and vice versa.

Another strategy is to utilize reagents that can react with both functional groups, leading to the formation of heterocyclic structures or polymers. For instance, the reaction with a molecule containing both an electrophilic center for the thiol and a group reactive towards the amine could lead to cyclic compounds. The synthesis of bifunctional molecules often involves multi-step processes, including hydroformylation and subsequent amination or reduction, to introduce different functional groups onto a molecular scaffold. mdpi.com

Immobilization and Heterogenization of 1-Propanethiol, 3-(diethylamino)- and its Derivatives

The immobilization of 1-Propanethiol, 3-(diethylamino)- and its derivatives onto solid supports is a critical step for their application in areas such as catalysis, separation science, and solid-phase synthesis. The thiol group is particularly useful for anchoring the molecule to various surfaces.

A common method for immobilization is the formation of self-assembled monolayers (SAMs) on gold surfaces. The strong affinity of sulfur for gold leads to the spontaneous formation of an organized monolayer, exposing the diethylamine group for further interactions or reactions.

The compound can also be covalently attached to silica (B1680970) gel, a widely used solid support. This can be achieved by first functionalizing the silica surface with a group that is reactive towards the thiol, such as an epoxide or a halide. For example, 5-amino-1,3,4-thiadiazole-thiol has been successfully immobilized onto a silica gel surface through its thiol group. researchgate.net This creates a solid-supported version of the aminothiol (B82208), which can be easily separated from reaction mixtures.

Controlled Synthesis of Polymeric Systems Incorporating 1-Propanethiol, 3-(diethylamino)-

The functional groups of 1-Propanethiol, 3-(diethylamino)- make it a valuable component in the synthesis of functional polymers. Its incorporation can introduce specific properties such as pH-responsiveness, metal-binding capabilities, and sites for further modification.

One of the most significant applications is in controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Thiol-containing compounds can act as chain transfer agents (CTAs) in RAFT, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersities. Although direct use of 1-Propanethiol, 3-(diethylamino)- as a CTA is not widely documented, the principles of RAFT allow for the design of CTAs incorporating this moiety.

A closely related monomer, N-[3-(diethylamino)propyl]methacrylamide (DEAPMA), has been successfully polymerized via both free radical and RAFT polymerization to create thermo- and pH-responsive polymers. nih.gov The resulting poly(DEAPMA) exhibits a lower critical solution temperature (LCST), making it a "smart" polymer that responds to changes in its environment. nih.gov

Furthermore, block copolymers can be synthesized using strategies that involve thiol-maleimide "click" chemistry. researchgate.netnih.gov A polymer block containing a terminal thiol group, which could be derived from a 1-Propanethiol, 3-(diethylamino)- functionalized initiator, can be coupled to another polymer block containing a maleimide (B117702) group to form a well-defined block copolymer. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "1-Propanethiol, 3-(diethylamino)-" in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of "1-Propanethiol, 3-(diethylamino)-" is expected to show distinct signals for the protons of the ethyl groups, the propyl chain, and the thiol group. The chemical shifts (δ) are influenced by the electronegativity of the neighboring nitrogen and sulfur atoms. The triplet-quartet pattern of the ethyl groups and the multiplets corresponding to the propyl chain protons would be characteristic features. The thiol proton (-SH) would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Each carbon atom in the diethylamino and propanethiol moieties is expected to give a distinct signal. The chemical shifts would be indicative of their bonding environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule, for instance, connecting the adjacent methylene (B1212753) groups in the propyl chain and within the ethyl groups.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Table 1: Illustrative ¹H and ¹³C NMR Data for the Structurally Related Compound Ethyl 3-(diethylamino)propanoate rsc.org

| Assignment (Ethyl 3-(diethylamino)propanoate) | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 300 MHz) δ (ppm) |

| -CH₃ (ethyl ester) | 1.25 (t) | 14.2 |

| -OCH₂- (ethyl ester) | 4.12 (q) | 60.4 |

| -N(CH₂CH₃)₂ | 1.02 (t) | 11.6 |

| -N(CH₂CH₃)₂ | 2.55 (q) | 47.7 |

| -CH₂-N | 2.75 (t) | 49.5 |

| -CH₂-C=O | 2.50 (t) | 33.0 |

| C=O | - | 172.5 |

This table is for illustrative purposes, showing data for a related compound due to the lack of specific data for 1-Propanethiol, 3-(diethylamino)-.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase, where molecular motion is restricted. For "1-Propanethiol, 3-(diethylamino)-", ssNMR could be particularly useful for studying its complexes with metal ions or its behavior when immobilized on a solid support, such as in materials science applications. ontosight.ai By analyzing parameters like chemical shift anisotropy and dipolar couplings, ssNMR can provide information on the conformation, packing, and dynamics of the molecule in the solid state.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Determination

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For "1-Propanethiol, 3-(diethylamino)-" (C₇H₁₇NS), the predicted exact mass is 147.10817 Da. nih.gov HRMS would be able to confirm this value, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted Mass Spectrometry Data for 1-Propanethiol, 3-(diethylamino)- uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 148.11545 |

| [M+Na]⁺ | 170.09739 |

| [M-H]⁻ | 146.10089 |

| [M]⁺ | 147.10762 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. This technique is invaluable for detailed structural elucidation. The fragmentation of the protonated molecule [M+H]⁺ of "1-Propanethiol, 3-(diethylamino)-" would likely proceed through characteristic pathways involving the cleavage of C-C, C-N, and C-S bonds. Analysis of these fragment ions would allow for the confirmation of the connectivity of the diethylamino and propanethiol moieties. For example, the loss of the ethyl groups or the propanethiol side chain would produce predictable fragment ions, helping to piece together the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of "1-Propanethiol, 3-(diethylamino)-" would be expected to show characteristic absorption bands for its functional groups. The S-H stretching vibration of the thiol group typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-N stretching vibrations of the tertiary amine would be observed in the 1250-1020 cm⁻¹ range. The C-H stretching vibrations of the alkyl groups would be prominent in the 2850-3000 cm⁻¹ region. The presence of these key bands would confirm the presence of the respective functional groups. For comparative purposes, the IR spectrum of Ethyl 3-(diethylamino)propanoate shows characteristic absorptions for its respective functional groups. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretching vibration, although weak in the IR, often gives a more distinct signal in the Raman spectrum. The C-S stretching vibration, typically found in the 600-700 cm⁻¹ region, is also readily observed in Raman spectra. Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions due to the weak scattering of water.

Table 3: Expected Vibrational Frequencies for Functional Groups in 1-Propanethiol, 3-(diethylamino)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | IR (weak), Raman (distinct) |

| Thiol (-CSH) | C-S Stretch | 600 - 700 | Raman |

| Tertiary Amine (C-N) | C-N Stretch | 1250 - 1020 | IR |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | IR, Raman |

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy for Electronic Transitions (especially for complexes)

Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, provides valuable insights into the electronic transitions of 1-Propanethiol, 3-(diethylamino)-, particularly when it forms complexes with metal ions.

The interaction of 3-(diethylamino)-1-propanethiol with metal ions to form complexes is a key area of study. For instance, its reaction with bismuth(III) in the presence of a chromogenic reagent like arsenazo III can be monitored using UV-Vis spectrophotometry. The formation of the complex leads to changes in the absorption spectrum, which can be used for quantitative analysis.

Furthermore, the compound has been utilized in the development of sensing platforms. Gold nanoparticles functionalized with 3-(diethylamino)-1-propanethiol have been employed for the colorimetric detection of mercury ions (Hg²⁺). The principle of this detection method lies in the change in the surface plasmon resonance of the gold nanoparticles upon interaction with Hg²⁺, leading to a visible color change and a shift in the UV-Vis absorption spectrum.

While direct fluorescence data for 1-Propanethiol, 3-(diethylamino)- itself is not extensively documented in publicly available literature, its role as a ligand in fluorescent complexes is an area of interest. The quenching of fluorescence of quantum dots upon chelation with metal ions can be reversed by the introduction of stronger chelating agents like 3-(diethylamino)-1-propanethiol, providing a basis for "turn-on" fluorescent sensors.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of 1-Propanethiol, 3-(diethylamino)- and for monitoring the progress of reactions in which it participates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like 1-Propanethiol, 3-(diethylamino)-. In this method, the compound is vaporized and separated from other components in a gas chromatograph before being detected and identified by a mass spectrometer. The mass spectrum of 1-Propanethiol, 3-(diethylamino)- would provide a unique fragmentation pattern that serves as a fingerprint for its identification. This is particularly useful for confirming its presence in a reaction mixture and for identifying any impurities.

Theoretical and Computational Chemistry Studies on 1 Propanethiol, 3 Diethylamino

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict with high accuracy the three-dimensional arrangement of atoms, the distribution of electrons, and various energetic properties.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like 1-Propanethiol, 3-(diethylamino)-, DFT methods would be employed to determine its equilibrium geometry, vibrational frequencies, and electronic properties such as orbital energies and the molecular electrostatic potential.

Various functionals, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular structure. These calculations would yield key geometric parameters like bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the lowest energy structure of the molecule in the gas phase. Furthermore, DFT calculations can provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculated electrostatic potential surface, which indicates regions of positive and negative charge.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can be used to benchmark DFT results. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more accurate energies and properties, albeit at a significantly higher computational cost.

For 1-Propanethiol, 3-(diethylamino)-, high-level ab initio calculations could be used to obtain a highly accurate energy for the optimized geometry and to calculate properties that are sensitive to electron correlation effects. Due to the computational expense, these methods are often used for smaller, representative fragments of the molecule or for single-point energy calculations on geometries optimized with DFT.

Computational Analysis of Conformational Isomerism and Energy Minima

The flexibility of the propyl chain and the diethylamino group in 1-Propanethiol, 3-(diethylamino)- suggests the existence of multiple conformational isomers. A systematic conformational analysis is crucial to identify the most stable conformers and to understand the molecule's flexibility.

This analysis would typically involve scanning the potential energy surface by systematically rotating around the rotatable bonds (C-C, C-S, and C-N bonds). For each resulting conformation, a geometry optimization and energy calculation would be performed, usually at a DFT level of theory. This process identifies all the local minima on the potential energy surface, with the global minimum corresponding to the most stable conformer. The relative energies of the other conformers provide information about their population at a given temperature according to the Boltzmann distribution. A similar approach has been successfully applied to study the conformational landscape of related molecules like n-propanethiol and 2-propanethiol. nih.gov

Theoretical Investigations into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 1-Propanethiol, 3-(diethylamino)-, theoretical methods can be used to study various potential reactions, such as the thiol group's oxidation to form disulfides or its behavior as a nucleophile. The basic diethylamino group can also participate in acid-base reactions. ontosight.ai

To study a reaction mechanism, computational chemists locate the transition state structure, which is a first-order saddle point on the potential energy surface connecting the reactants and products. The energy of the transition state relative to the reactants gives the activation energy of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products. These calculations provide a detailed picture of the reaction pathway at the molecular level.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound. For 1-Propanethiol, 3-(diethylamino)-, properties such as its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be calculated.

Vibrational frequencies calculated from the second derivatives of the energy with respect to the atomic positions can be used to simulate the IR spectrum. The calculated frequencies and their corresponding intensities can be compared with experimental data to confirm the structure and to assign the observed vibrational modes. Similarly, NMR chemical shifts and coupling constants can be calculated using specialized computational methods, aiding in the interpretation of experimental NMR spectra. Public databases like PubChem provide some predicted properties, including collision cross-section values which are relevant for ion mobility mass spectrometry. uni.lu

Table 1: Predicted Collision Cross Section (CCS) values for 1-Propanethiol, 3-(diethylamino)- Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 148.11545 | 132.9 |

| [M+Na]+ | 170.09739 | 139.0 |

| [M-H]- | 146.10089 | 134.6 |

| [M+NH4]+ | 165.14199 | 155.4 |

| [M+K]+ | 186.07133 | 138.8 |

| [M+H-H2O]+ | 130.10543 | 127.3 |

| [M+HCOO]- | 192.10637 | 152.2 |

| [M+CH3COO]- | 206.12202 | 182.6 |

| [M+Na-2H]- | 168.08284 | 135.4 |

| [M]+ | 147.10762 | 137.0 |

| [M]- | 147.10872 | 137.0 |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. springernature.com For 1-Propanethiol, 3-(diethylamino)-, MD simulations can provide insights into its behavior in different environments, such as in a solvent or interacting with other molecules.

In an MD simulation, the atoms of the system are treated as classical particles, and their motion is simulated by solving Newton's equations of motion. This allows for the study of dynamic processes such as conformational changes, diffusion, and the formation of intermolecular interactions like hydrogen bonds. By simulating the molecule in a box of solvent molecules (e.g., water), one can study solvation effects, including the structure of the solvent around the solute and the free energy of solvation. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment. mdpi.commdpi.com

Emerging Research Avenues and Future Perspectives for 1 Propanethiol, 3 Diethylamino

Development of Novel Catalytic Systems Utilizing 1-Propanethiol, 3-(diethylamino)- and its Derivatives

The dual functionality of 1-Propanethiol, 3-(diethylamino)- makes it a promising candidate as a ligand in the development of novel catalytic systems. The soft sulfur atom of the thiol group exhibits a strong affinity for soft metals, while the nitrogen atom of the diethylamino group can coordinate with a variety of metal centers or act as a proton shuttle. This combination allows for the formation of stable and reactive metal complexes.

Potential Catalytic Applications:

Asymmetric Catalysis: Chiral derivatives of 1-Propanethiol, 3-(diethylamino)- could be synthesized and employed as ligands in asymmetric catalysis, where the defined stereochemistry around the metal center is crucial for enantioselective transformations.

Photocatalysis: The thiol group can play a role in photocatalytic cycles, for instance, in the photocatalytic synthesis of propan-1-thiol by the addition of H₂S to propene over TiO₂ or CdS catalysts. researchgate.net This suggests that 1-Propanethiol, 3-(diethylamino)- could be integrated into similar systems, with the amino group potentially modulating the electronic properties of the catalyst or participating in acid-base steps of the reaction mechanism.

| Potential Catalyst Component | Metal Center | Target Reaction Type | Potential Advantage |

| 1-Propanethiol, 3-(diethylamino)- | Palladium, Rhodium, Iridium | Cross-coupling reactions, hydrogenations | Enhanced stability and tunable reactivity |

| Chiral Derivative | Ruthenium, Iridium | Asymmetric transfer hydrogenation | High enantioselectivity |

| Immobilized on a support | Gold, Platinum | Oxidation reactions, reduction reactions | Recyclability and improved stability |

Integration into Advanced Functional Materials for Chemical Applications

The distinct properties of the thiol and amino groups in 1-Propanethiol, 3-(diethylamino)- make it a versatile building block for the synthesis of advanced functional materials.

Self-Assembled Monolayers (SAMs):

Thiols are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. piketech.com The thiol group of 1-Propanethiol, 3-(diethylamino)- can act as an anchor to the gold surface, while the diethylamino group would be exposed at the interface, thereby modifying the surface properties. Such functionalized surfaces could find applications in:

Sensors: The amino groups could act as binding sites for specific analytes, enabling the development of chemosensors.

Biocompatible Coatings: The surface properties can be tuned to control protein adsorption and cell adhesion.

Molecular Electronics: SAMs can be used to control the electronic properties of metal-molecule-metal junctions. mdpi.com

Functionalized Nanoparticles:

The thiol group can be used to cap and stabilize gold nanoparticles, preventing their aggregation. nih.govresearchgate.netnih.gov The presence of the diethylamino groups on the surface of these nanoparticles would impart a pH-responsive character, as the amine can be protonated or deprotonated depending on the pH of the surrounding medium. This could be exploited for:

Targeted Drug Delivery: The nanoparticles could be designed to release a therapeutic agent in response to the specific pH of a target tissue.

Smart Catalysts: The catalytic activity of the nanoparticles could be switched on or off by changing the pH.

| Material Type | Substrate/Core | Functional Groups at Interface | Potential Application |

| Self-Assembled Monolayer | Gold, Silver, Copper | Diethylamino groups | Chemical sensors, biocompatible surfaces |

| Functionalized Nanoparticles | Gold, Silver | Diethylamino groups | pH-responsive drug delivery, smart catalysts |